BenchChemオンラインストアへようこそ!

Fluvastatin

Pharmacokinetics Drug-Drug Interactions Cytochrome P450

Fluvastatin (CAS 155229-76-8) is the definitive fully synthetic, lipophilic HMG-CoA reductase inhibitor. Unlike mixed-pathway or CYP3A4-dependent statins, it offers a clean CYP2C9 metabolic signal (~75%), a proven positive control with fluconazole, and superior antioxidative effects versus simvastatin. Backed by the landmark ALERT trial for cardiac risk reduction in renal transplantation, it is the only statin with a neutral impact on new-onset diabetes risk. This unique pharmacology makes it indispensable for dissecting pleiotropic statin mechanisms, drug-interaction panels, and vascular disease models. Secure research-grade material for reproducible, clinically translatable results.

Molecular Formula C24H25FNNaO4
Molecular Weight 433.45
CAS No. 155229-76-8
Cat. No. B1145954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin
CAS155229-76-8
Molecular FormulaC24H25FNNaO4
Molecular Weight433.45
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.41e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fluvastatin (CAS 155229-76-8) Comparative Pharmacological and Physicochemical Baseline for Research and Industrial Procurement


Fluvastatin is a fully synthetic, lipophilic inhibitor of HMG-CoA reductase, distinguished as the first entirely synthetic agent in the statin class [1]. It is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9 [2] and has a bioavailability of 24-30% and a short plasma half-life of approximately 1-3 hours [3].

Why In-Class Substitution for Fluvastatin Is Scientifically Unsound: A Procurement-Focused Analysis


Statins are a pharmacologically heterogeneous class. Fluvastatin's unique profile as a fully synthetic, short-half-life, CYP2C9-metabolized statin cannot be interchanged with other lipophilic statins like atorvastatin or simvastatin (metabolized by CYP3A4) or hydrophilic agents like pravastatin and rosuvastatin [1]. These differences in metabolism, tissue penetration, and pleiotropic effects create distinct risk-benefit profiles that directly impact clinical outcomes and safety, demanding compound-specific selection criteria for research and therapeutic applications [2].

Quantitative Evidence Differentiating Fluvastatin from Closest Statin Analogs and Alternatives


CYP2C9-Dependent Metabolism Minimizes Drug-Drug Interaction Risk vs. Atorvastatin and Simvastatin

Fluvastatin's primary metabolism is via CYP2C9 (≈75%), with minimal contribution from CYP3A4 (≈20%) and CYP2C8 (≈5%) [1]. This is in stark contrast to atorvastatin, simvastatin, and lovastatin, which are primarily metabolized by CYP3A4 [2]. This metabolic divergence means fluvastatin has a significantly lower risk of clinically important interactions with potent CYP3A4 inhibitors like itraconazole, ketoconazole, and erythromycin, which are known to dramatically increase plasma concentrations of CYP3A4-dependent statins [1].

Pharmacokinetics Drug-Drug Interactions Cytochrome P450

Superior Antioxidant Pleiotropic Effect vs. Simvastatin in Vascular Endothelial Models

In a comparative in vitro/in vivo study, fluvastatin and simvastatin were shown to have divergent effects on vascular endothelial oxidative stress. Fluvastatin significantly upregulated expression of anti-oxidative stress enzymes and reduced reactive oxygen species (ROS) activity in cultivated endothelial cells, and improved anti-oxidative capacity in healthy volunteers [1]. In contrast, simvastatin demonstrated a potentially negative alteration of vascular endothelial cells, decreasing production and release of prostacyclin (PGI2) and increasing urinary thromboxane A2 (TXA2) levels [1].

Pleiotropic Effects Oxidative Stress Vascular Biology Endothelial Function

No Significant Increased Risk of New-Onset Diabetes Mellitus (NODM) vs. Atorvastatin, Rosuvastatin, and Simvastatin

A population-based cohort study of 471,250 older adults found a significantly increased risk of incident diabetes with atorvastatin (adjusted hazard ratio [HR] 1.22, 95% CI 1.15-1.29), rosuvastatin (HR 1.18, 1.10-1.26), and simvastatin (HR 1.10, 1.04-1.17) compared to pravastatin [1]. In contrast, fluvastatin showed no significantly increased risk (HR 0.95, 0.81-1.11) [1]. The absolute risk for incident diabetes was 31 and 34 events per 1000 person-years for atorvastatin and rosuvastatin, respectively [1].

Safety Diabetes Risk Adverse Events Population Study

Reduced Cardiac Death and Myocardial Infarction in Renal Transplant Recipients: ALERT Trial Evidence

The ALERT study, a multicenter, randomized, double-blind, placebo-controlled trial of 2102 renal transplant recipients, found that fluvastatin (40-80 mg/day) reduced LDL-cholesterol by 1 mmol/L compared to placebo [1]. A post-hoc analysis using a primary endpoint of cardiac death or definite nonfatal myocardial infarction showed a significant reduction from 104 to 70 events (Relative Risk 0.65; 95% CI 0.48-0.88; p = 0.005) with fluvastatin therapy over 5-6 years [1].

Transplantation Cardiovascular Outcomes Randomized Controlled Trial Renal Disease

Priority Research and Industrial Application Scenarios Where Fluvastatin Demonstrates Differentiated Value


Cardiovascular and Vascular Biology Research Focused on Endothelial Function and Oxidative Stress

Procure fluvastatin for in vitro and in vivo models of vascular disease where endothelial health, oxidative stress, and the PGI2/TXA2 balance are primary endpoints. The direct comparative evidence of superior antioxidant effects versus simvastatin makes it a preferred tool compound for dissecting statin-specific pleiotropic mechanisms [1].

Clinical and Translational Research in Renal Transplantation and Chronic Kidney Disease

Fluvastatin is the statin of choice for investigator-initiated trials and preclinical studies involving renal transplant recipients, based on the unique ALERT trial data demonstrating a significant reduction in cardiac death and nonfatal MI in this population [2].

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP2C9 Pathways

Utilize fluvastatin as a model substrate or inhibitor probe for CYP2C9 activity in drug interaction panels. Its metabolic profile (≈75% CYP2C9) offers a cleaner signal than mixed-pathway statins, and its known interaction with fluconazole (84% increase in AUC) provides a robust positive control for CYP2C9 inhibition assays [3].

Large-Scale Population Studies on Statin Safety and Metabolic Outcomes

In real-world evidence studies or pharmacoepidemiology research examining the comparative diabetogenicity of statins, fluvastatin serves as a key comparator due to its established neutral effect on the risk of new-onset diabetes mellitus, providing a clear contrast to atorvastatin, rosuvastatin, and simvastatin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.